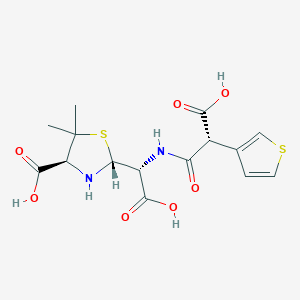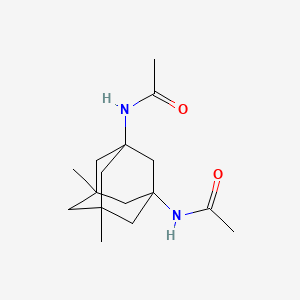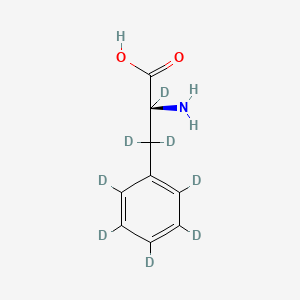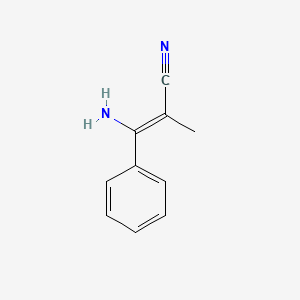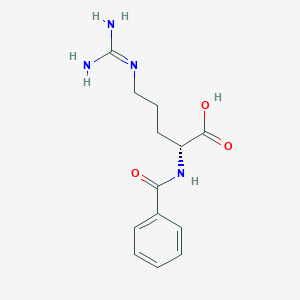
N-Benzoyl-D-arginine
Übersicht
Beschreibung
N-benzoyl-D-arginine is a member of the class of N-benzoyl-D-arginines that is D-arginine in which one of the hydrogens of attached to the alpha-amino group has been replaced by a benzoyl group. It is a member of benzamides and a member of N-benzoyl-D-arginines. It is an enantiomer of a N-benzoyl-L-arginine. It is a tautomer of a this compound zwitterion.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research : N-Benzoyl-D-arginine is used in studying Alzheimer's disease. An enzyme, Peptidylarginine deiminase (PAD II), which uses arginine as a substrate, has been shown to bind with amyloid peptides and assists in their proteolytic degradation, forming insoluble fibrils. This finding is significant in understanding the aetiology of certain neurodegenerative diseases (Mohlake & Whiteley, 2010).
Membrane Interaction Studies : Research indicates that the guanidyl moieties of this compound and related compounds are protonated in various environments. These compounds can insert in lipid membranes, influencing membrane dipole potential. This understanding is crucial in studying membrane interactions and possibly drug delivery mechanisms (Fonseca et al., 2010).
Structural and Quantum Chemical Studies : this compound derivatives have been characterized through quantum chemical methods and NMR spectroscopy. Such studies provide insights into the structural preferences of these compounds, which is essential for developing novel materials and pharmaceuticals (Fonseca et al., 2010).
Biochemical and Pharmacological Research : this compound derivatives have been investigated for their role in inhibiting certain enzymes, like Protein Arginine Deiminase 4 (PAD4), which are implicated in diseases like rheumatoid arthritis. These studies are pivotal in the development of new therapeutic agents (Luo et al., 2006).
Antimicrobial and Toxicity Studies : Arginine-based compounds, synthesized using this compound, have shown antimicrobial properties against various bacteria. Additionally, their toxicity profiles have been evaluated, making them potential candidates for use in disinfectants and topical formulations (Fait et al., 2015).
Thermoanalytical Studies : this compound ethyl ester chloride has been analyzed using thermoanalytical techniques, providing insights into its thermal stability and decomposition, which is crucial for its application in drug delivery systems (Fonseca et al., 2012).
Wirkmechanismus
- Primary Targets : N-Benzoyl-D-arginine is a substrate for proteolytic enzymes, particularly trypsin, amidase, and balterobin .
- Role : These enzymes hydrolyze this compound, cleaving the bond between the arginine and the p-nitroaniline moieties. This process releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
- This compound undergoes enzymatic hydrolysis within the cell. The resulting p-nitroaniline chromophore serves as a measurable indicator of this process .
- The hydrolysis of this compound occurs via enzymatic cleavage, leading to the release of p-nitroaniline .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Benzoyl-D-arginine plays a crucial role in biochemical reactions, primarily as a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . When this compound is hydrolyzed by these enzymes, it releases a chromophore, which can be detected through colorimetric analysis . This interaction is essential for understanding the activity and specificity of these enzymes. The nature of these interactions involves the cleavage of the bond between the arginine and the benzoyl group, leading to the release of detectable products.
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active site of proteolytic enzymes. This binding induces a conformational change in the enzyme, facilitating the cleavage of the bond between the arginine and the benzoyl group . The resulting products can then participate in further biochemical reactions or serve as indicators of enzyme activity. This process is essential for studying enzyme kinetics and for developing assays that measure enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under controlled conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to measure enzyme activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively serve as a substrate for enzymatic assays. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme function . These threshold effects are important for determining the appropriate dosage for experimental studies and for understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to proteolysis. It interacts with enzymes such as trypsin and amidase, which cleave the compound to release products that can be further metabolized . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of metabolic pathways and the role of proteolytic enzymes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic enzymes are active . Understanding the transport and distribution of this compound is essential for studying its effects on cellular function and for developing targeted assays.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments
Eigenschaften
IUPAC Name |
(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?
A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .
Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?
A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .
Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?
A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



